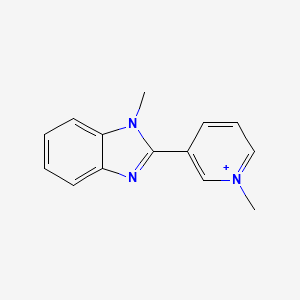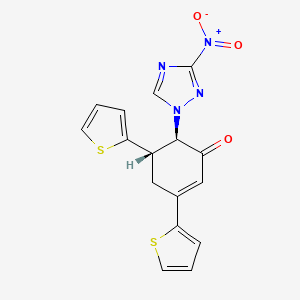
1-methyl-3-(1-methyl-1H-benzimidazol-2-yl)pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRIDIN-1-IUM is an organic compound that features a pyridinium core substituted with a methyl group and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRIDIN-1-IUM typically involves the following steps:
Formation of the Benzimidazole Moiety: This can be achieved by reacting o-phenylenediamine with formic acid or other suitable formylating agents under acidic conditions.
Alkylation: The benzimidazole is then alkylated using methyl iodide to introduce the methyl group at the nitrogen atom.
Coupling with Pyridine: The alkylated benzimidazole is then coupled with a pyridine derivative under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRIDIN-1-IUM can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted pyridinium derivatives.
Scientific Research Applications
1-METHYL-3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRIDIN-1-IUM has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism by which 1-METHYL-3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRIDIN-1-IUM exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of microbial cell membranes, while its anticancer properties could be attributed to the inhibition of specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
1-METHYL-1H-BENZIMIDAZOLE: Shares the benzimidazole core but lacks the pyridinium moiety.
3-METHYL-1H-PYRIDINIUM: Contains the pyridinium core but lacks the benzimidazole moiety.
Uniqueness: 1-METHYL-3-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PYRIDIN-1-IUM is unique due to the combination of both benzimidazole and pyridinium moieties, which imparts distinct chemical and biological properties not observed in the individual components.
Properties
Molecular Formula |
C14H14N3+ |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
1-methyl-2-(1-methylpyridin-1-ium-3-yl)benzimidazole |
InChI |
InChI=1S/C14H14N3/c1-16-9-5-6-11(10-16)14-15-12-7-3-4-8-13(12)17(14)2/h3-10H,1-2H3/q+1 |
InChI Key |
PCSQOZWKGAOSAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C[N+](=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-dicyclooctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B11538039.png)
![2-methoxy-4-{(E)-[(1-naphthylacetyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B11538044.png)
![N-(2-{[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11538046.png)

![(3Z)-3-[(2-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11538052.png)
![N'-[(1E)-(2-morpholin-4-yl-5-nitrophenyl)methylene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B11538068.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11538070.png)
![N-(2,6-diethylphenyl)-2-[(6-{[(E)-(4-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11538087.png)
![N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B11538100.png)

![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11538105.png)
![4-bromo-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol](/img/structure/B11538109.png)
![3-amino-6-methyl-N-(6-methylpyridin-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11538113.png)
![2-bromo-6-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11538121.png)
